Necrosulfonamide

説明

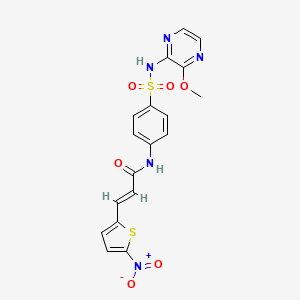

Structure

3D Structure

特性

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Necrosome: Early Studies on Necrosulfonamide and the Validation of MLKL

[1][2]

Executive Summary

This technical guide analyzes the pivotal early studies surrounding Necrosulfonamide (NSA), the chemical probe that functionally validated Mixed Lineage Kinase Domain-Like (MLKL) protein as the terminal executioner of necroptosis.[1][2] Before the discovery of NSA, the necroptotic pathway was understood primarily through the activation of RIPK1 and RIPK3. The downstream mechanism remained a "black box."

This document details the chemical biology approach—specifically the work of Sun et al. (2012)—that utilized NSA to identify MLKL.[3][4] It provides researchers with the mechanistic logic, species-specific constraints, and experimental protocols necessary to utilize NSA as a precise tool for dissecting programmed cell death.

The Pre-NSA Landscape: Defining the "Black Box"

Prior to 2012, the necroptosis field relied heavily on Necrostatin-1 (Nec-1) , a RIPK1 kinase inhibitor. While Nec-1 proved that necrosis could be regulated, it did not reveal how the cell membrane was actually ruptured.

-

The Knowns: TNF stimulation + Caspase inhibition (zVAD)

RIPK1/RIPK3 Necrosome formation. -

The Unknown: How does the cytosolic necrosome cause plasma membrane permeabilization?

-

The Breakthrough: A high-throughput screen identified NSA, which blocked necrosis without inhibiting RIPK1 or RIPK3 kinase activity, suggesting a target downstream of the necrosome.

Mechanism of Action: Covalent Modification of MLKL

NSA is not a kinase inhibitor in the traditional sense. It functions as a covalent modifier, a distinction critical for experimental design.

The Molecular Target

NSA targets MLKL , a pseudokinase that acts as the executioner of necroptosis.[5][1][2][3][6][7]

-

Binding Site: Cysteine 86 (Cys86) located in the N-terminal coiled-coil (CC) domain of human MLKL.

-

Chemical Reaction: The sulfonamide moiety acts as a Michael acceptor (or undergoes similar nucleophilic attack), forming a covalent bond with the thiol group of Cys86.

-

Functional Consequence: This alkylation sterically hinders the conformational change required for MLKL to oligomerize and translocate to the plasma membrane.[8] It effectively "locks" MLKL in an inactive monomeric state.

Species Specificity (The "Human-Only" Constraint)

One of the most critical technical limitations of NSA is its species specificity.

-

Human MLKL: Contains Cys86 .[2][3][4][7][8] NSA is effective.[3][6][7]

-

Murine MLKL: Contains Tryptophan (Trp) at the homologous position. NSA is ineffective in mouse cells (e.g., L929).[9]

Experimental Implication: If your study uses a mouse model of disease, NSA cannot be used as a primary inhibitor for MLKL. You must use MLKL knockout mice or alternative murine-specific inhibitors.

Visualization of the Pathway

The following diagram illustrates the precise intervention point of NSA within the signaling cascade.

Caption: Figure 1: The Necroptosis Signaling Cascade. NSA specifically blocks the transition of MLKL from a phosphorylated monomer to a membrane-disrupting oligomer.

Experimental Protocols: Validating NSA Activity[3][10]

To replicate the findings of early studies, researchers must establish a robust "Rescue Assay." The following protocols are derived from the foundational work in Cell (Sun et al., 2012) and subsequent validation studies.

Protocol 1: The TSZ-Induced Necrosis Rescue Assay

Objective: Demonstrate that NSA rescues human cells from necroptosis but not apoptosis.

Reagents:

-

Cell Line: HT-29 (Human colorectal adenocarcinoma) or U937 (Human histiocytic lymphoma).

-

Induction Mix (TSZ):

-

T: TNF-α (20 ng/mL)

-

S: Smac mimetic (100 nM) – degrades cIAP1/2 to promote RIPK1 stabilization.

-

Z: z-VAD-fmk (20 µM) – inhibits Caspase-8 to block apoptosis and force necroptosis.

-

-

Inhibitor: Necrosulfonamide (NSA) dissolved in DMSO.[10]

Step-by-Step Methodology:

-

Seeding: Plate HT-29 cells at

cells/well in a 96-well plate. Allow adhesion overnight. -

Pre-treatment: Treat cells with NSA (titration: 0.1 µM to 10 µM) for 30 minutes. Include a DMSO control.[2][10]

-

Note: The IC50 of NSA in HT-29 cells is typically < 1 µM.

-

-

Induction: Add the TSZ mix to the wells.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Measure cellular ATP levels (e.g., CellTiter-Glo) as a proxy for viability.

-

Self-Validation Check: TSZ + DMSO should result in <10% viability. TSZ + NSA (1 µM) should restore viability to >80%.

-

Specificity Check: Treat cells with TNF + Cycloheximide (Apoptosis inducer). NSA should not rescue these cells.

-

Protocol 2: Detecting MLKL Oligomerization (Non-Reducing PAGE)

Since NSA does not block phosphorylation, Western blotting for p-MLKL alone can be misleading. You must assess oligomerization.

Methodology:

-

Induction: Treat HT-29 cells with TSZ +/- NSA for 4-6 hours.

-

Lysis: Lyse cells in a buffer containing 1% NP-40.

-

Preparation: Do not add reducing agents (beta-mercaptoethanol or DTT) to the sample buffer. Do not boil the samples (boiling can disrupt the oligomers or cause aggregation).

-

Electrophoresis: Run on a native or non-reducing SDS-PAGE gel.

-

Blotting: Probe for MLKL.

-

Result: In TSZ samples, you will see a high molecular weight smear/band (>200 kDa) representing the oligomer. In TSZ + NSA samples, MLKL should migrate primarily as a monomer (~54 kDa).

-

Key Data Summary: NSA vs. Other Inhibitors[11][12]

The following table summarizes how NSA compares to other standard cell death inhibitors, helping researchers select the correct tool.

| Inhibitor | Target | Mechanism | Effect on Apoptosis | Effect on Necroptosis | Species Specificity |

| Necrosulfonamide (NSA) | MLKL (Cys86) | Covalent Alkylation | None | Blocks | Human Only |

| Necrostatin-1 (Nec-1) | RIPK1 | Kinase Inhibition | None* | Blocks | Human/Mouse |

| z-VAD-fmk | Pan-Caspase | Enzymatic Inhibition | Blocks | Promotes | Broad |

| GSK'872 | RIPK3 | Kinase Inhibition | None | Blocks | Human/Mouse |

*Note: Nec-1 can have off-target effects; Nec-1s is the more stable, specific variant.

The Discovery Workflow: Forward Chemical Genetics

The identification of MLKL via NSA is a textbook example of "Forward Chemical Genetics." Understanding this workflow is essential for researchers aiming to deorphanize other phenotypic hits.

Caption: Figure 2: The Forward Chemical Genetics workflow used by Sun et al. to identify MLKL. An alkyne-derivative of NSA was used to pull down the target protein.

References

-

Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., ... & Wang, X. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase.[7] Cell.

-

Wang, H., Sun, L., Su, L., Rizo, J., & Wang, X. (2014). Mixed lineage kinase domain-like protein MLKL causes necrotic membrane disruption upon phosphorylation by RIP3. Molecular Cell.

-

Liao, D., Sun, L., Liu, W., He, S., Wang, X., & Lei, X. (2014).[11] Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein.[2][4][6][7][9][11][12][13] MedChemComm.

-

Degterev, A., Hitomi, J., Germscheid, M., Ch'en, I. L., Korkina, O., Teng, X., ... & Yuan, J. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology.

Sources

- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 4. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Identification of Necrosulfonamide: A Technical Guide to the Discovery of a Potent Necroptosis Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a regulated form of necrotic cell death, has emerged as a critical pathway in the pathogenesis of a multitude of human diseases, including inflammatory disorders, neurodegeneration, and ischemia-reperfusion injury. Unlike apoptosis, this caspase-independent pathway is executed by a core signaling module involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal effector, Mixed Lineage Kinase Domain-Like (MLKL) protein. The discovery of small molecule inhibitors that can modulate this pathway has been a significant endeavor in both basic research and therapeutic development. This in-depth technical guide chronicles the discovery and characterization of Necrosulfonamide (NSA), a potent and specific inhibitor of necroptosis. We will delve into the high-throughput screening paradigm that led to its identification, the innovative forward chemical genetic approach used to pinpoint its molecular target, and the detailed biochemical and cellular assays that validated its mechanism of action. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the experimental journey that established Necrosulfonamide as a cornerstone tool for studying and targeting necroptosis.

The Rationale: Targeting a "Non-Druggable" Pathway

For decades, programmed cell death was largely considered synonymous with apoptosis, a well-orchestrated process executed by a family of proteases called caspases. However, the discovery of regulated, caspase-independent cell death pathways, such as necroptosis, has revolutionized our understanding of cellular demise. The core of the necroptotic signaling cascade is the formation of a multi-protein complex termed the "necrosome," which is initiated by the activation of RIPK1 and subsequent recruitment and phosphorylation of RIPK3.[1][2] Activated RIPK3, in turn, phosphorylates MLKL, the terminal effector protein in this pathway.[3] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis and the release of pro-inflammatory cellular contents.[3]

The inflammatory nature of necroptosis has implicated it in a wide array of human pathologies. This has created a compelling rationale for the development of small molecule inhibitors to therapeutically target this pathway. The initial challenge, however, lay in the fact that the key protein-protein interactions within the necrosome were considered difficult to target with small molecules. This necessitated a shift from traditional target-based drug discovery to a phenotypic screening approach, where the goal is to identify compounds that produce a desired cellular outcome—in this case, the inhibition of necroptotic cell death—without a priori knowledge of the molecular target.

The Discovery Engine: A High-Throughput Phenotypic Screen

The journey to identify Necrosulfonamide began with a meticulously designed high-throughput screening (HTS) campaign. The primary objective was to identify small molecules capable of protecting cells from a specific and potent necroptotic stimulus.

The Cellular Model and Necroptosis Induction

The human colon adenocarcinoma cell line, HT-29, was selected as the cellular model for the primary screen.[4][5] These cells are known to be sensitive to necroptosis induction. To specifically trigger the necroptotic pathway and bypass the apoptotic machinery, a combination of three reagents was employed:

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that activates the TNF receptor 1 (TNFR1) and initiates the signaling cascade leading to either apoptosis or necroptosis.[6]

-

A Smac Mimetic: Small molecules that antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting the formation of the necrosome.[7][8]

-

z-VAD-fmk: A pan-caspase inhibitor that blocks the activity of caspases, thus preventing apoptosis and shunting the cellular response towards necroptosis.[9][10]

This combination of TNF-α, a Smac mimetic, and z-VAD-fmk (often abbreviated as TSZ) provides a robust and specific stimulus for inducing necroptosis in a variety of cell lines.[7]

The High-Throughput Screening Workflow

The HTS was conducted in a 384-well plate format, allowing for the rapid screening of a large chemical library of approximately 200,000 diverse small molecules.[4][5] The workflow was as follows:

-

Cell Plating: HT-29 cells were seeded into 384-well plates and allowed to adhere overnight.

-

Compound Addition: The small molecule library was dispensed into the wells at a final concentration of 10 µM.

-

Necroptosis Induction: After a short pre-incubation with the compounds, the TSZ cocktail was added to each well to induce necroptosis.

-

Incubation: The plates were incubated for 24 hours to allow for the induction of cell death.

-

Viability Readout: Cell viability was assessed using a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®). A decrease in ATP levels corresponds to a loss of cell viability.

The primary screen identified a number of "hit" compounds that were able to rescue HT-29 cells from TSZ-induced necroptosis. These initial hits then underwent further validation and characterization.

Experimental Protocol: High-Throughput Screening for Necroptosis Inhibitors

-

Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation:

-

Seed HT-29 cells at a density of 8,000 cells per well in 40 µL of medium in a 384-well clear-bottom plate.

-

Incubate the plates at 37°C for 16-24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each compound in dimethyl sulfoxide (DMSO).

-

Using a liquid handler, add 50 nL of each compound stock solution to the assay plates to achieve a final concentration of 10 µM.

-

-

Necroptosis Induction:

-

Prepare a 2X working solution of the necroptosis-inducing cocktail containing:

-

20 ng/mL human TNF-α

-

200 nM Smac mimetic

-

40 µM z-VAD-fmk

-

-

Add 10 µL of the 2X cocktail to each well.

-

-

Incubation and Readout:

-

Incubate the plates at 37°C for 24 hours.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

From Hit to Lead: The Emergence of Necrosulfonamide

The initial hits from the HTS were subjected to a series of secondary assays to confirm their activity and assess their specificity. A key hit compound, which showed potent inhibition of necroptosis, underwent medicinal chemistry optimization to improve its potency, selectivity, and drug-like properties. This process of structure-activity relationship (SAR) studies led to the synthesis of Necrosulfonamide (NSA).[5]

| Screening Stage | Key Parameters and Outcomes |

| Primary Screen | Library Size: ~200,000 compoundsCell Line: HT-29Induction: TNF-α, Smac mimetic, z-VAD-fmkReadout: Cell Viability (ATP levels)Outcome: Identification of initial hit compounds. |

| Hit Validation | Assays: Dose-response curves, specificity assays (e.g., against apoptosis).Outcome: Confirmation of on-target activity and elimination of non-specific compounds. |

| Lead Optimization | Process: Structure-Activity Relationship (SAR) studies.Outcome: Synthesis of Necrosulfonamide with improved potency and selectivity. |

Unmasking the Target: A Forward Chemical Genetics Approach

A critical step in the characterization of a novel inhibitor identified through phenotypic screening is the identification of its molecular target. For Necrosulfonamide, a clever "forward chemical genetics" approach was employed.[5] This involved the design and synthesis of an NSA-based chemical probe. This probe retained the core structure of NSA, which was responsible for its biological activity, but also incorporated a reactive group that could be used to covalently link it to its cellular target, and a tag for subsequent purification.

The Chemical Probe and Target Pull-Down

The NSA-based probe was incubated with cell lysates from HT-29 cells. The probe was designed to bind to its target protein in a similar manner to NSA. Following incubation, the probe-target complex was "pulled down" from the cell lysate using an affinity resin that specifically recognized the tag on the probe. The proteins that were pulled down were then separated by SDS-PAGE and identified by mass spectrometry.

This elegant approach led to the unambiguous identification of Mixed Lineage Kinase Domain-Like (MLKL) protein as the direct cellular target of Necrosulfonamide.[11]

Experimental Workflow: Target Identification using a Chemical Probe

Caption: Workflow for identifying the cellular target of Necrosulfonamide.

Validating the Mechanism of Action

With MLKL identified as the target of Necrosulfonamide, the next crucial step was to elucidate the precise mechanism by which NSA inhibits its function. A series of biochemical and cell-based assays were performed to dissect the interaction between NSA and MLKL and its consequences on the necroptotic signaling pathway.

Covalent Modification of MLKL

Further investigation revealed that Necrosulfonamide acts as a covalent inhibitor of human MLKL.[3] It specifically targets and forms a covalent bond with Cysteine 86 (Cys86) , a residue located in the N-terminal domain of the protein.[3] This covalent modification is critical for the inhibitory activity of NSA. It is important to note that this cysteine residue is not conserved in murine MLKL, which explains why Necrosulfonamide is a potent inhibitor of human necroptosis but is largely ineffective in mouse cells.[12]

Inhibition of MLKL Oligomerization and Translocation

The phosphorylation of MLKL by RIPK3 is a key activation step that triggers its oligomerization and subsequent translocation from the cytosol to the plasma membrane. To investigate the effect of NSA on these processes, immunoprecipitation and immunofluorescence microscopy were employed.

-

Immunoprecipitation and Western Blotting: These experiments demonstrated that NSA does not prevent the initial formation of the necrosome, nor does it block the phosphorylation of MLKL by RIPK3.[13] However, it effectively blocks the formation of higher-order MLKL oligomers.

-

Immunofluorescence Microscopy: Cellular imaging studies revealed that in cells treated with a necroptotic stimulus, phosphorylated MLKL translocates to the plasma membrane and forms distinct puncta.[10] In contrast, in cells pre-treated with Necrosulfonamide, phosphorylated MLKL remains diffusely localized in the cytoplasm, indicating that NSA prevents its translocation to the plasma membrane.[13]

By covalently modifying Cys86, Necrosulfonamide effectively locks MLKL in an inactive conformation, preventing the downstream events of oligomerization and membrane translocation that are essential for the execution of necroptotic cell death.

Experimental Protocol: Immunofluorescence Imaging of MLKL Translocation

-

Cell Culture and Treatment:

-

Seed HT-29 cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with 1 µM Necrosulfonamide or DMSO (vehicle control) for 1 hour.

-

Induce necroptosis by adding the TSZ cocktail for 4-6 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against phosphorylated MLKL (p-MLKL) diluted in 1% BSA in PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

-

Imaging:

-

Wash three times with PBS.

-

Mount the coverslips on glass slides using an anti-fade mounting medium.

-

Image the cells using a confocal microscope.

-

Signaling Pathway: Mechanism of Necrosulfonamide Action

Caption: Necrosulfonamide inhibits necroptosis by targeting MLKL.

Conclusion and Future Perspectives

The identification of Necrosulfonamide stands as a landmark achievement in the study of necroptosis. It not only provided a powerful chemical tool to dissect the intricacies of this cell death pathway but also validated MLKL as a druggable target. The journey from a large-scale phenotypic screen to the precise elucidation of its molecular mechanism of action serves as a paradigm for modern drug discovery. The insights gained from the study of Necrosulfonamide have paved the way for the development of a new generation of necroptosis inhibitors with improved pharmacological properties and therapeutic potential for a range of inflammatory and degenerative diseases. As our understanding of the diverse roles of necroptosis in health and disease continues to expand, the legacy of Necrosulfonamide will undoubtedly continue to inspire new avenues of research and the development of innovative therapies.

References

-

Cai, Z., Jitkaew, S., Zhao, J., Chiang, H. C., Choksi, S., Liu, J., ... & Liu, Z. G. (2014). Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis. Nature cell biology, 16(1), 55-65. [Link]

-

Cho, Y. S., Challa, S., Moquin, D., Genga, R., Ray, T. D., Guildford, M., & Chan, F. K. M. (2009). Phosphorylation-driven assembly of the RIP1-RIP3 complex regulates programmed necrosis and virus-induced inflammation. Cell, 137(6), 1112-1123. [Link]

-

Degterev, A., Huang, Z., Boyce, M., Li, Y., Jagtap, P., Mizushima, N., ... & Yuan, J. (2005). Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury. Nature chemical biology, 1(2), 112-119. [Link]

-

He, S., Wang, L., Miao, L., Wang, T., Du, F., Zhao, L., & Wang, X. (2009). Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-α. Cell, 137(6), 1100-1111. [Link]

-

Hildebrand, J. M., Tanzer, M. C., Lucet, I. S., Young, S. N., Spall, S. K., Sharma, P., ... & Murphy, J. M. (2014). Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death. Proceedings of the National Academy of Sciences, 111(42), 15072-15077. [Link]

-

Liao, D., Sun, L., Liu, W., He, S., Wang, X., & Lei, X. (2014). Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein. MedChemComm, 5(3), 333-337. [Link]

-

Newton, K., Dugger, D. L., Wickliffe, K. E., Kapoor, N., de Almagro, M. C., Vucic, D., & Dixit, V. M. (2014). Activity of protein kinase RIPK3 determines whether cells die by necroptosis or apoptosis. Science, 343(6177), 1357-1360. [Link]

-

Ofengeim, D., & Yuan, J. (2013). Regulation of programmed necrosis by the RIP kinase family. Nature reviews Molecular cell biology, 14(11), 704-716. [Link]

-

Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., ... & Wang, X. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227. [Link]

-

Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature reviews Molecular cell biology, 11(10), 700-714. [Link]

-

Vanden Berghe, T., Linkermann, A., Jouan-Lanhouet, S., Walczak, H., & Vandenabeele, P. (2014). Regulated necrosis: the expanding network of non-apoptotic cell death pathways. Nature reviews Molecular cell biology, 15(2), 135-147. [Link]

-

Wang, H., Sun, L., Su, L., Rizo, J., Liu, L., Wang, L. F., ... & Wang, X. (2014). Mixed lineage kinase domain-like protein MLKL causes necrotic membrane disruption upon phosphorylation by RIP3. Molecular cell, 54(1), 133-146. [Link]

-

Zhang, D. W., Shao, J., Lin, J., Zhang, N., Lu, B. J., Lin, S. C., ... & Han, J. (2009). RIP3, an energy metabolism regulator that determines TNF-induced necrotic cell death. Science, 325(5938), 332-336. [Link]

-

Zhao, J., Jitkaew, S., Cai, Z., Choksi, S., Li, Q., Luo, J., & Liu, Z. G. (2012). Mixed lineage kinase domain-like is a key receptor interacting protein 3 downstream component of TNF-induced necrosis. Proceedings of the National Academy of Sciences, 109(14), 5322-5327. [Link]

-

Feoktistova, M., Geserick, P., Kellert, B., Dimitrova, D. P., Langlais, C., Hupe, M., ... & Leverkus, M. (2011). Smac mimetics bypass apoptosis resistance in FADD-or caspase-8-deficient cells by priming for tumor necrosis factor α-induced necroptosis. Cancer research, 71(13), 4429-4434. [Link]

-

Brito, C., Marques, V., Brown, D. G., Selmi, N., Smith, D. M., Moreira, R., ... & Pereira, C. F. (2020). Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition. Cell Death Discovery, 6(1), 6. [Link]

-

Moujalled, D., Cook, W. D., & Murphy, J. M. (2014). A guide to investigating cell death in the laboratory. FEBS J, 281(21), 4783-4794. [Link]

-

Petrie, E. J., Sandow, J. J., & Murphy, J. M. (2019). A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells. Cell Death & Differentiation, 26(4), 714-727. [Link]

-

Wu, J., Huang, Z., Ren, J., Zhang, Z., He, P., Li, Y., ... & Yuan, J. (2013). Mlkl knockout mice are resistant to TNF-induced systematic inflammation. Cell research, 23(6), 844-847. [Link]

-

Necrosulfonamide: Precise MLKL Inhibition for Necroptosis... - Inhibitor Research Hub. (2026, January 27). [Link]

-

Liao, D., Sun, L., Liu, W., He, S., Wang, X., & Lei, X. (2014). Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein. MedChemComm, 5(3), 333-337. [Link]

-

Sun, L., Wang, H., Wang, Z., He, S., Chen, S., Liao, D., ... & Wang, X. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227. [Link]

-

Teng, X., Degterev, A., Jagtap, P., Xing, X., Choi, S., Denu, R., ... & Cuny, G. D. (2005). Structure-activity relationship study of novel necroptosis inhibitors. Bioorganic & medicinal chemistry letters, 15(22), 5039-5044. [Link]

-

Wang, X., Li, Y., Liu, S., Yu, X., Huang, Y., & He, S. (2020). Methodology of drug screening and target identification for new necroptosis inhibitors. Frontiers in cell and developmental biology, 8, 603. [Link]

-

Feoktistova, M., Geserick, P., Kellert, B., Dimitrova, D. P., Langlais, C., Hupe, M., ... & Leverkus, M. (2011). Smac mimetics bypass apoptosis resistance in FADD-or caspase-8-deficient cells by priming for tumor necrosis factor α-induced necroptosis. Cancer research, 71(13), 4429-4434. [Link]

-

Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2017). Discovery of a potent, orally bioavailable, and selective small molecule inhibitor of receptor-interacting protein 1 (RIP1) for the treatment of autoimmune and inflammatory diseases. Journal of medicinal chemistry, 60(4), 1247-1261. [Link]

-

Mandal, P., Berger, S. B., Pillay, S., Moriwaki, K., Huang, C., Guo, H., ... & Toso, J. F. (2014). RIP3 induces apoptosis independent of pronecrotic kinase activity. Molecular cell, 56(4), 481-495. [Link]

-

Newton, K., & Manning, G. (2016). Necroptosis: a new way to die. Current opinion in cell biology, 39, 52-60. [Link]

-

Wallach, D., Kang, T. B., & Kovalenko, A. (2008). The multifaceted league of the RIP kinases. Cell death and differentiation, 15(11), 1661-1676. [Link]

-

Zhang, J., Yang, Y., He, W., & Sun, L. (2010). Necrosome core machinery: MLKL. Cellular and Molecular Life Sciences, 67(20), 3519-3527. [Link]

-

Silke, J., Rickard, J. A., & Gerlic, M. (2015). The diverse role of RIP kinases in necroptosis and inflammation. Nature immunology, 16(7), 689-697. [Link]

-

Su, L., Qu, L., He, R., Hong, Z., Wang, Y., & Liu, J. (2014). The molecular mechanism of necroptosis: a new view of programmed cell death. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1842(3), 494-502. [Link]

-

Galluzzi, L., Vitale, I., Aaronson, S. A., Abrams, J. M., Adam, D., Agostinis, P., ... & Kroemer, G. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell death and differentiation, 25(3), 486-541. [Link]

-

Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455-465. [Link]

-

Pasparakis, M., & Vandenabeele, P. (2015). Necroptosis and its role in inflammation. Nature, 517(7534), 311-320. [Link]

Sources

- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Beyond the Target: Navigating Necrosulfonamide’s Species Specificity in Preclinical Development

Topic: Foundational Research on Necrosulfonamide's Species Specificity Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Translational Researchers, and Pharmacologists.

Executive Summary

Necrosulfonamide (NSA) remains a cornerstone chemical probe in cell death research, widely cited as the first specific inhibitor of the Mixed Lineage Kinase Domain-Like (MLKL) protein. However, its utility in translational pharmacology is severely compromised by a strict species barrier. While NSA potently inhibits human MLKL via a covalent mechanism at Cysteine 86 (Cys86), it fails to engage murine MLKL.[1]

This guide dissects the structural basis of this specificity, addresses the "false positive" paradox where NSA appears effective in mouse models through off-target mechanisms (specifically Gasdermin D inhibition), and provides a rigorous experimental framework for validating species-specific efficacy in drug discovery pipelines.

The Mechanistic Divergence: Human Cys86 vs. Murine Architecture

The failure of NSA in murine systems is not a matter of affinity but of chemical reactivity. NSA functions as a "suicide inhibitor" dependent on a specific nucleophile that is evolutionarily divergent between humans and mice.

The Human Mechanism: Covalent Locking

In human MLKL, NSA targets the N-terminal executioner domain. The compound possesses an electrophilic Michael acceptor that reacts with the sulfhydryl group of Cys86 .

-

Binding Event: The Michael addition forms a stable covalent adduct.

-

Structural Consequence: This modification locks MLKL in an inactive conformation, preventing the conformational change required for oligomerization and translocation to the plasma membrane.

-

Outcome: Necrosome formation (RIPK3-MLKL interaction) remains intact, but the execution phase (membrane rupture) is abolished.

The Murine Barrier

Murine MLKL lacks the equivalent reactive cysteine residue at the homologous position in the N-terminal domain. Furthermore, structural studies (PDB: 4M68 vs 6UX8) reveal significant divergence in the activation loop and the interface between the pseudokinase and 4-helix bundle domains. Consequently, NSA cannot form the requisite covalent bond, rendering it inert against mouse MLKL even at high micromolar concentrations.

Visualization: The Species-Specific Mechanism

Figure 1: Mechanistic divergence of NSA. The compound relies on a specific Cys86 residue present in human MLKL but absent in the murine ortholog.[1]

The "False Positive" Trap: NSA in Mouse Models

A critical confounding factor in literature is the observation that NSA does confer protection in certain mouse models (e.g., spinal cord injury, sepsis, ischemia-reperfusion). This is not due to MLKL inhibition.

Senior scientists must recognize that NSA is a "dirty" inhibitor in rodents. Recent data confirms that NSA covalently modifies Gasdermin D (GSDMD) , the executioner of pyroptosis, and modulates the Nrf2 antioxidant pathway.

Table 1: Target Profile by Species

| Feature | Human System | Murine System |

| Primary Target | MLKL (Cys86) | Gasdermin D (GSDMD) |

| Mechanism | Covalent Inhibition of Necroptosis | Covalent Inhibition of Pyroptosis |

| Secondary Effects | Nrf2 activation (context-dependent) | Nrf2 activation; HMGB1 reduction |

| IC50 (Cell Death) | ~0.5 µM (HT-29 cells) | >5-10 µM (L929 cells - Ineffective) |

| Interpretation | Valid Necroptosis Probe | INVALID Necroptosis Probe |

Implication: If you observe efficacy with NSA in a wild-type mouse model, you are likely inhibiting pyroptosis or oxidative stress, not necroptosis.

Experimental Validation Framework

To validate the specificity of a new MLKL inhibitor or to control for NSA's species limitations, the following protocols are recommended. These assays rely on differential sensitivity between human and murine cell lines.

Protocol A: Differential Viability Screening

This assay quantifies the inability of NSA to rescue murine cells from necroptosis.

Materials:

-

Human Line: HT-29 (Colorectal adenocarcinoma).

-

Mouse Line: L929 (Fibroblast).

-

Stimuli: TNF-α + Smac mimetic + z-VAD-fmk (TSZ).[2]

Workflow:

-

Seeding: Plate HT-29 and L929 cells (5,000 cells/well) in 96-well plates.

-

Pre-treatment: Treat with NSA (dose-response: 0.1 µM – 10 µM) for 1 hour.

-

Control: Include Necrostatin-1s (RIPK1 inhibitor) as a positive control for both species.

-

-

Induction: Add TSZ cocktail.

-

Readout: Measure ATP levels (CellTiter-Glo) or LDH release at 24 hours.

Validation Criteria:

-

Pass: NSA rescues HT-29 viability (IC50 < 1 µM) but shows zero protection in L929 cells up to 10 µM.

-

Fail: If NSA protects L929 cells, the cell death mode is likely not MLKL-dependent (check for off-target kinase inhibition).

Protocol B: The "Oligomer Shift" Blot

NSA prevents the translocation of MLKL to the membrane. This can be visualized using Blue Native PAGE or fractionation, but a simpler proxy is the "smear" of oligomerized MLKL in non-reducing gels.

Step-by-Step:

-

Induce necroptosis in HT-29 cells +/- NSA (1 µM).

-

Lyse cells in mild detergent (1% Digitonin) to preserve complexes.

-

Run lysates on a Native PAGE gel or non-reducing SDS-PAGE.

-

Western Blot: Probe for MLKL.

-

Vehicle + TSZ: High molecular weight smear (Oligomers).

-

NSA + TSZ: Monomeric MLKL band only (Oligomerization blocked).

-

Visualization: Validation Decision Tree

Figure 2: Decision matrix for validating MLKL inhibitors. Specificity to human cells (Result 1) suggests a mechanism similar to NSA, while cross-reactivity (Result 2) implies a different binding site or off-target effects.

References

-

Sun, L., et al. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227. Link

-

Rathkey, J. K., et al. (2018). Chemical inhibition of the pyroptotic pore-forming protein gasdermin D. Science Immunology, 3(26). Link

-

Murphy, J. M., et al. (2013). The pseudokinase MLKL mediates necroptosis via a molecular switch mechanism. Immunity, 39(3), 443-453. Link

-

Zhou, Y., et al. (2017). Necrosulfonamide exhibits neuroprotective effects by inhibiting MLKL-mediated necroptosis in a mouse model of ischemic brain injury.[1] Frontiers in Pharmacology. Link(Note: Cited here as an example of the "false positive" paradox where NSA shows efficacy in mice despite lack of MLKL binding).

-

Czabotar, P. E., et al. (2013). Structural insights into the evolution of the pseudokinase MLKL. Structure, 21, 1-10. Link

Sources

- 1. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 2. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

How to use Necrosulfonamide in cell culture experiments

Application Note: Strategic Utilization of Necrosulfonamide (NSA) in Cell Death Signaling

Executive Summary & Mechanism of Action

Necrosulfonamide (NSA) is a potent, small-molecule inhibitor of necroptosis, a programmed form of necrotic cell death.[1][2][3] Unlike upstream inhibitors that target kinases (e.g., Necrostatin-1s for RIPK1 or GSK'872 for RIPK3), NSA targets the terminal effector protein MLKL (Mixed Lineage Kinase Domain Like pseudokinase) .[1]

Mechanistic Precision: NSA functions via the alkylation of a specific cysteine residue (Cys86 ) within the N-terminal execution domain of human MLKL.[4]

-

Upstream Signaling: TNF stimulation (in the presence of caspase inhibition) leads to the formation of the necrosome (RIPK1/RIPK3).

-

Phosphorylation: RIPK3 phosphorylates MLKL.[2] Note: NSA does not inhibit this phosphorylation event.[2]

-

The Blockade: Phosphorylated MLKL undergoes a conformational change to oligomerize and translocate to the plasma membrane to form pores. NSA covalently binds Cys86, sterically hindering the structural reorganization required for oligomerization and membrane translocation (Sun et al., 2012).[5]

CRITICAL DUAL-TARGET WARNING (Scientific Integrity): While often marketed solely as a necroptosis inhibitor, NSA is also a direct inhibitor of Gasdermin D (GSDMD) , the pore-forming effector of pyroptosis (Rathkey et al., 2018). It binds GSDMD and prevents pyroptotic pore formation.[6][7]

-

Implication: If your experimental model involves both necroptosis (TSZ-induced) and inflammasome activation (LPS/Nigericin), NSA will block both pathways. You must control for this using GSDMD-knockout lines or specific upstream inhibitors.

Pathway Visualization: NSA Intervention Points

Caption: NSA inhibits the terminal steps of both Necroptosis (MLKL) and Pyroptosis (GSDMD) without affecting upstream phosphorylation events.

Preparation & Handling

-

Molecular Weight: 461.5 g/mol

-

Solubility: Soluble in DMSO (up to 50 mM). Insoluble in water.[2]

-

Stock Preparation:

-

Dissolve powder in high-grade anhydrous DMSO to create a 10 mM stock .

-

Vortex vigorously. If precipitate remains, warm to 37°C for 5 minutes.

-

Aliquot into light-protective tubes (NSA is light-sensitive) to avoid freeze-thaw cycles.

-

-

Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Design Strategy

A. Species Specificity (The #1 Failure Point)

NSA is human-specific .

-

Human Cells (HT-29, U937, HeLa): NSA WORKS . It targets Cys86.[5]

-

Mouse Cells (L929, MEFs, BMDMs): NSA FAILS . Mouse MLKL contains a Tryptophan (Trp) at the equivalent position, rendering NSA ineffective.[5]

-

Alternative for Mouse: Use Necrosulfonamide-related compounds identified for mouse (rare) or rely on upstream inhibitors like GSK'872 (RIPK3 inhibitor) or Nec-1s (RIPK1 inhibitor).

-

B. Dosing & Titration

While the IC50 in HT-29 cells is ~124 nM, cellular assays often require higher concentrations to overcome protein binding and cellular density.

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 µM – 5 µM | >10 µM increases risk of off-target toxicity. |

| Pre-treatment | 30 min – 1 hour | Essential to ensure cell permeability prior to induction. |

| Vehicle Control | DMSO | Match the final % DMSO (must be <0.1%). |

Protocol 1: Functional Inhibition of Necroptosis (TSZ Assay)

This protocol validates NSA efficacy by rescuing human cells from TNF-induced necroptosis.

Reagents:

-

Cell Line: HT-29 (Human Colorectal Adenocarcinoma) - Highly sensitive to necroptosis.

-

Induction Cocktail (TSZ):

-

T: Human TNF-α (20 ng/mL)

-

S: SM-164 (Smac mimetic, 100 nM) or BV6 (inhibits cIAPs).

-

Z: z-VAD-fmk (Pan-caspase inhibitor, 20 µM).

-

-

Readout: CellTiter-Glo (ATP) or LDH Release.

Step-by-Step Workflow:

-

Seeding: Plate HT-29 cells at 5,000 cells/well in a 96-well white-walled plate. Incubate overnight.

-

Pre-treatment:

-

Prepare media containing NSA at 0, 0.5, 1, 2, and 5 µM.

-

Remove old media and add NSA-containing media.

-

Incubate for 1 hour at 37°C.

-

-

Induction:

-

Add the TSZ cocktail directly to the wells (maintaining NSA concentration).

-

Negative Control: DMSO + TSZ (Expect >80% death).

-

Positive Control: DMSO only (No TSZ).

-

-

Incubation: Incubate for 18–24 hours . (Necroptosis is slower than apoptosis; do not read too early).

-

Measurement: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and read luminescence.

Expected Result: NSA should rescue cell viability in a dose-dependent manner, restoring ATP levels to near-control levels at 2–5 µM.

Protocol 2: Biochemical Validation (Target Engagement)

To prove NSA is working on target, you must demonstrate that MLKL is phosphorylated but fails to oligomerize.

Method: Non-Reducing Western Blot (or Blue Native PAGE).

Step-by-Step Workflow:

-

Treatment: Treat HT-29 cells with DMSO or NSA (2 µM) for 1 hour, then stimulate with TSZ for 4–6 hours (before membrane rupture occurs).

-

Lysis (Critical Step):

-

Wash cells with PBS.[6]

-

Lyse in 1% Triton X-100 lysis buffer containing protease/phosphatase inhibitors AND 10 mM N-Ethylmaleimide (NEM) .

-

Why NEM? It alkylates free cysteines during lysis, preventing artificial disulfide bond formation or rearrangement during sample prep.

-

-

Sample Prep:

-

Mix lysates with Non-Reducing loading buffer (NO Beta-mercaptoethanol, NO DTT).

-

Do NOT boil samples (Boiling can aggregate hydrophobic membrane proteins). Heat at 37°C for 10 mins.

-

-

Electrophoresis: Run on a 4-12% gradient gel.

-

Blotting: Probe with anti-MLKL antibody (e.g., Cell Signaling Technology #14993 or Abcam ab184718).

Data Interpretation:

-

DMSO + TSZ Lane: You should see the monomeric MLKL (~54 kDa) AND a high molecular weight smear/band (>200 kDa) representing the oligomer (the "amyloid-like" complex).

-

NSA + TSZ Lane: You should see strong p-MLKL staining (confirming upstream signaling is intact) but a loss of the high MW oligomer band , proving NSA blocked the assembly.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No rescue in mouse cells | Wrong Species | NSA is human-specific. Switch to Nec-1s (RIPK1) or GSK'872 (RIPK3).[4] |

| Partial rescue only | Apoptosis Leakage | Ensure z-VAD-fmk is fresh and active. If caspases aren't fully blocked, cells shift to apoptosis (which NSA does not stop). |

| Toxicity in control wells | High Concentration | NSA >10 µM can be cytotoxic. Titrate down to 1–2 µM. |

| No oligomer band in Western | Reducing Agents | Ensure loading buffer is strictly non-reducing. Do not boil samples >70°C. |

References

-

Sun, L., et al. (2012). "Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase."[8] Cell, 148(1-2), 213-227.[8] [8]

-

The seminal paper defining NSA as an MLKL inhibitor targeting Cys86.[4]

-

-

Rathkey, J. K., et al. (2018). "Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis."[9] Science Immunology, 3(26).[6][7] [6][7]

-

Wang, H., et al. (2014). "Mixed lineage kinase domain-like protein MLKL causes necrotic membrane disruption upon phosphorylation by RIP3." Molecular Cell, 54(1), 133-146.

- Structural analysis of MLKL transloc

-

Liao, D., et al. (2014). "Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein." Mediators of Inflammation.

- Further characteriz

Sources

- 1. researchgate.net [researchgate.net]

- 2. mouse-tissue-lysis.com [mouse-tissue-lysis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Gasdermin D Inhibitor Necrosulfonamide Alleviates Lipopolysaccharide/D-galactosamine-induced Acute Liver Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Necrosulfonamide in Animal Models of Inflammatory Diseases: A Senior Application Scientist's Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of necrosulfonamide (NSA) in animal models of inflammatory diseases. This guide is designed to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible study design.

Introduction: Necroptosis and the Rationale for Targeting MLKL

Inflammatory diseases are often characterized by excessive cell death, which can exacerbate tissue damage and fuel the inflammatory response. While apoptosis is a well-characterized form of programmed cell death, another regulated form of necrosis, termed "necroptosis," has emerged as a critical player in the pathophysiology of numerous inflammatory conditions.

Necroptosis is a lytic, pro-inflammatory mode of cell death that is executed by a distinct signaling pathway. A key executioner molecule in this pathway is the Mixed Lineage Kinase Domain-like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further amplify inflammation.[1][2][3]

Necrosulfonamide (NSA) is a potent and specific small-molecule inhibitor of human MLKL.[4][5] It covalently binds to cysteine 86 in human MLKL, preventing its oligomerization and subsequent membrane disruption.[4][6] This targeted inhibition of the final execution step of necroptosis makes NSA a valuable tool for investigating the role of this cell death pathway in various diseases and a potential therapeutic agent. It is important to note that NSA is not effective against mouse MLKL due to the absence of the target cysteine residue.[4] However, studies have shown its efficacy in mouse models of inflammatory diseases, suggesting it may have other targets or that the humanized mouse models used in some studies are responsive.[7][8] More recent research also indicates that NSA can inhibit pyroptosis by targeting Gasdermin D (GSDMD), another pore-forming protein involved in inflammatory cell death.[9]

The Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by the activation of death receptors, such as TNFR1, by their respective ligands (e.g., TNF-α). In the absence of active caspase-8, a signaling complex known as the necrosome is formed, which consists of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. RIPK3 then phosphorylates MLKL, leading to its activation and the execution of necroptosis.

Caption: The Necroptosis Signaling Pathway and the inhibitory action of Necrosulfonamide.

Application of Necrosulfonamide in Animal Models

NSA has been successfully employed in a variety of animal models to investigate the role of MLKL-mediated necroptosis in inflammatory diseases. The selection of the animal model is critical and should be based on the specific disease being studied.

Common Animal Models for Inflammatory Diseases

| Animal Model | Disease Investigated | Key Features |

| Lipopolysaccharide (LPS)-induced Systemic Inflammation/Sepsis | Sepsis, Systemic Inflammatory Response Syndrome (SIRS) | Induces a robust inflammatory response, cytokine storm, and organ damage.[10][11][12] |

| Dextran Sulfate Sodium (DSS)-induced Colitis | Inflammatory Bowel Disease (IBD) | Induces acute or chronic colitis by disrupting the intestinal epithelial barrier.[7][8] |

| Collagen-induced Arthritis (CIA) | Rheumatoid Arthritis | Induces an autoimmune inflammatory response targeting the joints. |

| Myocardial Infarction (MI) via Coronary Artery Ligation | Ischemic Heart Disease | Mimics the ischemic injury and subsequent inflammatory response in the heart.[6] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) | Ischemic Stroke | Induces focal cerebral ischemia and reperfusion injury.[5] |

| Spinal Cord Injury (SCI) | Neuroinflammation, Neurodegeneration | Mechanical injury leads to primary and secondary inflammatory damage.[13][14] |

| Doxorubicin-induced Cardiotoxicity | Chemotherapy-induced organ damage | Models the cardiotoxic side effects of certain cancer treatments.[9] |

| Acute Lung Injury (ALI) Models (e.g., LPS, Papain) | Acute Respiratory Distress Syndrome (ARDS) | Induces lung inflammation, edema, and impaired gas exchange.[15][16] |

Recommended Dosages of Necrosulfonamide in Rodent Models

The optimal dose of NSA can vary depending on the animal model, the severity of the disease, and the route of administration. The following table summarizes dosages reported in the literature. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.

| Animal Model | Species | Route of Administration | Dosage Range | Reference |

| LPS-induced Inflammatory Hyperalgesia | Mouse | Intraperitoneal (i.p.) | 0.01 - 1 mg/kg | [10] |

| Spinal Cord Injury | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [14] |

| Intracerebral Hemorrhage | Mouse | Intraperitoneal (i.p.) | 5 mg/kg (twice daily) | [17] |

| Doxorubicin-induced Cardiotoxicity | Mouse | Intraperitoneal (i.p.) | 5 mg/kg (daily) | [9][18] |

| Alzheimer's Disease Model | Rat | Intraperitoneal (i.p.) | 1.65 mg/kg (daily) | [19] |

| Pulmonary Ischemia-Reperfusion Injury | Rat | Intraperitoneal (i.p.) | 0.5 mg/body | [20] |

Experimental Protocols

The following are detailed, step-by-step protocols for the preparation and administration of NSA in a generic animal model of inflammatory disease. These should be adapted to the specific requirements of your chosen model.

Preparation of Necrosulfonamide for In Vivo Administration

Causality Behind Experimental Choices:

-

Solvent Selection: NSA is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve NSA.[14]

-

Vehicle Composition: A low percentage of DMSO is crucial to avoid solvent-induced toxicity. The final solution is typically diluted in a physiological carrier like saline or corn oil.[4][14]

-

Fresh Preparation: It is recommended to prepare the NSA solution fresh for each experiment to ensure its stability and potency.

Protocol:

-

Weighing: Accurately weigh the required amount of necrosulfonamide powder (e.g., from Selleckchem, CAS 1360614-48-7) in a sterile microcentrifuge tube.

-

Dissolution: Add a minimal amount of 100% DMSO to dissolve the NSA powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of NSA in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

-

Dilution: For intraperitoneal (i.p.) injection, further dilute the NSA stock solution with sterile saline (0.9% NaCl) or another appropriate vehicle to the desired final concentration. For example, to achieve a final dose of 5 mg/kg in a 25g mouse (injection volume of 200 µL), you would need a final concentration of 0.625 mg/mL.

-

Calculation: (5 mg/kg * 0.025 kg) / 0.2 mL = 0.625 mg/mL

-

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO and saline as the NSA treatment group. This is essential to control for any effects of the solvent.

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.

Administration of Necrosulfonamide

Causality Behind Experimental Choices:

-

Route of Administration: Intraperitoneal (i.p.) injection is the most commonly reported route for NSA administration in animal models, allowing for systemic distribution.[9][10][14][17][18][19][20]

-

Timing of Administration: The timing of NSA administration is critical. It can be given prophylactically (before disease induction) or therapeutically (after disease onset). The optimal therapeutic window needs to be determined for each model. For instance, in a spinal cord injury model, administration within 12 hours of injury showed better outcomes.[14]

Protocol (Intraperitoneal Injection):

-

Animal Restraint: Properly restrain the animal (mouse or rat) to ensure safe and accurate injection.

-

Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Injection: Using a sterile syringe with an appropriate needle size (e.g., 27-30 gauge for mice), insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back the plunger to ensure that no blood or urine is aspirated, which would indicate incorrect placement.

-

Injection: Slowly inject the prepared NSA or vehicle solution.

-

Monitoring: Monitor the animal for any signs of distress after the injection.

Experimental Workflow for Evaluating NSA Efficacy

The following workflow provides a general framework for assessing the efficacy of NSA in an animal model of inflammatory disease.

Caption: A typical experimental workflow for testing Necrosulfonamide in an animal model.

Endpoint Analysis: Assessing the Effects of Necrosulfonamide

A multi-faceted approach to endpoint analysis is crucial for a comprehensive evaluation of NSA's efficacy.

Behavioral and Clinical Assessments

-

General Health: Monitor body weight, food and water intake, and overall activity levels.

-

Disease-Specific Scores: Utilize established scoring systems to quantify disease severity (e.g., Disease Activity Index (DAI) in colitis, neurological severity scores in stroke or SCI).[7][14]

-

Pain Assessment: In models of inflammatory pain, use methods like the hot plate or von Frey tests to assess thermal and mechanical hyperalgesia.[10][11]

Histopathological Analysis

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect the target organs (e.g., colon, heart, brain, spinal cord).[9]

-

Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, followed by paraffin embedding and sectioning.[9]

-

Staining:

-

Hematoxylin and Eosin (H&E): To assess overall tissue morphology, inflammatory cell infiltration, and tissue damage.[9]

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): To detect specific markers of inflammation (e.g., F4/80 for macrophages, MPO for neutrophils), cell death (e.g., cleaved caspase-3 for apoptosis, p-MLKL for necroptosis), and tissue-specific markers.

-

Biochemical and Molecular Analysis

-

Sample Collection: Collect blood (for serum or plasma) and tissue homogenates.[9][14]

-

Cytokine and Chemokine Measurement: Use ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in serum or tissue lysates.[9][18]

-

Western Blotting: To measure the protein expression and phosphorylation status of key signaling molecules in the necroptosis pathway (e.g., RIPK1, RIPK3, p-MLKL).[7]

-

Measurement of Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in tissue homogenates.[14]

-

Lactate Dehydrogenase (LDH) Assay: Measure LDH release in serum or cell culture supernatant as an indicator of cell lysis.[7]

Conclusion and Future Perspectives

Necrosulfonamide is a valuable pharmacological tool for dissecting the role of MLKL-mediated necroptosis in the pathogenesis of inflammatory diseases. The protocols and guidelines presented here provide a framework for conducting rigorous and reproducible in vivo studies. Future research should focus on further elucidating the precise molecular targets of NSA in different cell types and disease models, as well as exploring its therapeutic potential in combination with other anti-inflammatory agents. The development of more potent and specific inhibitors of the necroptosis pathway will undoubtedly open new avenues for the treatment of a wide range of inflammatory disorders.

References

-

Zhang, Y., et al. (2021). Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease. Cell Death & Disease, 12(1), 1-14. [Link]

-

Zhang, T., et al. (2016). Necroptosis in heart disease: Molecular mechanisms and therapeutic implications. Journal of Molecular and Cellular Cardiology, 94, 91-99. [Link]

-

Tunctan, B., et al. (2023). Pyroptosis and Necroptosis Inhibitor Necrosulfonamide Prevents Lipopolysaccharide-Induced Inflammatory Hyperalgesia in Mice. ResearchGate. [Link]

-

Wang, D., et al. (2024). Necrosulfonamide promotes hair growth and ameliorates DHT-induced hair growth inhibition. Journal of Dermatological Science. [Link]

-

Yang, W., et al. (2022). Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis. Biochemical Pharmacology, 206, 115338. [Link]

-

Jiao, H., et al. (2020). Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity. Frontiers in Neuroscience, 13, 1423. [Link]

-

Zhang, Y., et al. (2021). Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis. Oxidative Medicine and Cellular Longevity, 2021, 6688929. [Link]

-

Abbas, S. F., et al. (2023). Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice. ResearchGate. [Link]

-

Abbas, S. F., et al. (2023). Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice. BMC Pharmacology and Toxicology, 24(1), 1-9. [Link]

-

Tunctan, B., et al. (2023). Pyroptosis and necroptosis inhibitor necrosulfonamide ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice. Pharmacia, 70(4), 1017-1028. [Link]

-

Yang, W., et al. (2022). Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis. ResearchGate. [Link]

-

Motawi, T. K., et al. (2020). Ameliorative Effect of Necrosulfonamide in a Rat Model of Alzheimer's Disease: Targeting Mixed Lineage Kinase Domain-like Protein-Mediated Necroptosis. ACS Chemical Neuroscience, 11(19), 3044-3058. [Link]

-

Zhou, W., et al. (2023). The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K. Frontiers in Molecular Neuroscience, 16, 1256035. [Link]

-

Remick, D. G., & Ward, P. A. (2005). Animal models of sepsis. Journal of leukocyte biology, 78(6), 1229-1231. [Link]

-

Mohammed, S., et al. (2023). Characterization of novel mouse models to study the role of necroptosis in aging and age-related diseases. GeroScience, 45(5), 3121-3138. [Link]

-

He, F., et al. (2022). Necrosulfonamide improves post-resuscitation myocardial dysfunction via inhibiting pyroptosis and necroptosis in a rat model of cardiac arrest. ResearchGate. [Link]

-

Tsubota, M., et al. (2021). Protective effect of necrosulfonamide on rat pulmonary ischemia-reperfusion injury via inhibition of necroptosis. The Journal of Thoracic and Cardiovascular Surgery, 162(5), 1568-1577.e2. [Link]

-

Petrie, E. J., & Tiganis, T. (2017). Necroptosis: MLKL polymerization. Cellular and Molecular Life Sciences, 74(12), 2185-2196. [Link]

-

Dhuriya, Y. K., & Sharma, D. (2018). Necroptosis inhibitors as therapeutic targets in inflammation mediated disorders - a review of the current literature and patents. Expert opinion on therapeutic patents, 28(1), 47-59. [Link]

-

Fink, M. P. (2014). Animal models of sepsis. Virulence, 5(1), 143-153. [Link]

-

Vanden Berghe, T., et al. (2016). Biological events and molecular signaling following MLKL activation during necroptosis. Cell death and differentiation, 23(7), 1105-1116. [Link]

-

Gong, Y. N., et al. (2017). Biological events and molecular signaling following MLKL activation during necroptosis. Cellular and molecular immunology, 14(10), 801-810. [Link]

-

Kim, H. J., et al. (2021). Effects of Glucocorticoid Therapy on Sepsis Depend Both on the Dose of Steroids and on the Severity and Phase of the Animal Sepsis Model. Journal of Clinical Medicine, 10(11), 2410. [Link]

-

BioWorld. (2023). RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model. [Link]

-

ResearchGate. Necroptotic signaling activates mixed lineage kinase domain-like through receptor interacting protein kinase 3. [Link]

-

Lewis, A. J., & Seymour, C. W. (2016). Current Murine Models of Sepsis. Surgical infections, 17(4), 386-393. [Link]

-

Biocytogen. Acute Lung Injury Mouse Models. [Link]

-

Wang, X., et al. (2020). Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species. Molecular medicine reports, 21(5), 2005-2014. [Link]

-

Abcam. (2015). Understanding the pathways of necroptotic cell death. YouTube. [Link]

-

Marin, I. A., et al. (2023). Current Evidence from Animal Models on Molecular Changes Underlying Antidepressant Effects of Psychobiotics. International Journal of Molecular Sciences, 24(23), 16913. [Link]

-

Creative Biolabs. LPS induced Sepsis Modeling & Pharmacodynamics Service. [Link]

-

Sarhan, M., et al. (2021). Necroptosis in Pulmonary Diseases: A New Therapeutic Target. Frontiers in Immunology, 12, 638972. [Link]

-

Liu, C., et al. (2024). Screening of potent RIPK3 inhibitors to attenuate necroptosis and inflammation in mouse traumatic brain injury models. Experimental Neurology, 372, 114633. [Link]

Sources

- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 6. Necroptosis in heart disease: Molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyroptosis and necroptosis inhibitor necrosulfonamide ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice [pharmacia.pensoft.net]

- 12. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 13. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocytogen.com [biocytogen.com]

- 16. Necrostatin‑1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Protective effect of necrosulfonamide on rat pulmonary ischemia-reperfusion injury via inhibition of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Necrosulfonamide to study MLKL phosphorylation

Dissecting MLKL Phosphorylation and Oligomerization using Necrosulfonamide (NSA)[1][2]

Abstract & Core Rationale

In the study of necroptosis, the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) is the definitive "point of no return." However, detecting phosphorylated MLKL (p-MLKL) in dying cells is notoriously difficult due to the rapid loss of membrane integrity and subsequent leakage of cytosolic contents.

Necrosulfonamide (NSA) is a chemical probe that uniquely solves this problem. Unlike upstream inhibitors (e.g., Necrostatin-1s for RIPK1 or GSK'872 for RIPK3), NSA does not inhibit the phosphorylation of MLKL.[1] Instead, it binds to Cys86 of human MLKL, locking it in a conformation that prevents oligomerization and membrane translocation .

Why use NSA?

-

Signal Accumulation: By blocking the execution step, NSA allows p-MLKL to accumulate in the cytosol without killing the cell, making detection by Western blot significantly more robust.

-

Mechanistic Validation: It distinguishes between kinase activation (upstream) and membrane execution (downstream).

-

Species Specificity: NSA is strictly selective for human MLKL ; it does not inhibit mouse MLKL, serving as a vital control for species-specific pathway validation.

Mechanism of Action: The Uncoupling Event

The following diagram illustrates the precise intervention point of NSA within the necroptotic signaling cascade. Note how NSA uncouples the phosphorylation event from the lethal execution.

Figure 1: Mechanistic intervention of Necrosulfonamide. NSA binds p-MLKL, preventing the transition to the oligomeric state required for membrane rupture.[1][2]

Experimental Design Strategy

A. Cell Model Selection (Critical)

-

Human Cells Only: NSA targets the Cys86 residue present in human MLKL.[2] It is ineffective in murine cells (e.g., L929, MEFs) because mouse MLKL lacks this cysteine.

-

Recommended Lines: HT-29 (Colon adenocarcinoma), U937 (Lymphoma), or HeLa cells stably transfected with RIPK3 (HeLa-RIPK3).

B. Reagent Preparation Table

| Reagent | Stock Conc. | Solvent | Working Conc.[3] | Storage | Function |

| Necrosulfonamide (NSA) | 10 mM | DMSO | 1 – 5 µM | -20°C | Blocks MLKL oligomerization. |

| TNF-α | 10 µg/mL | PBS+0.1% BSA | 20 ng/mL | -80°C | Death Receptor ligand. |

| Smac Mimetic (BV6) | 10 mM | DMSO | 100 nM | -20°C | Degrades cIAP1/2 (promotes RIPK1). |

| z-VAD-fmk | 20 mM | DMSO | 20 µM | -20°C | Pan-caspase inhibitor (blocks apoptosis). |

Protocol 1: Validation of Protection (Viability Assay)

Before assessing phosphorylation, you must confirm NSA prevents cell death in your specific model.

-

Seeding: Seed HT-29 cells at

cells/well in a 96-well plate. Incubate overnight. -

Pre-treatment: Replace media. Add NSA (2 µM) to designated wells. Incubate for 1 hour .

-

Note: Pre-treatment is vital to ensure NSA engages MLKL before the phosphorylation wave begins.

-

-

Induction (TSZ): Add the Necroptosis Induction Cocktail:

-

TNF-α (20 ng/mL) + BV6 (100 nM) + z-VAD-fmk (20 µM).

-

-

Incubation: Incubate for 18–24 hours at 37°C.

-

Readout: Measure ATP levels (CellTiter-Glo) or LDH release.

-

Success Criteria: TSZ wells show <20% viability. TSZ + NSA wells show >80% viability.

-

Protocol 2: Western Blot for p-MLKL (The Core Assay)

This protocol demonstrates that NSA preserves the phosphorylation signal while blocking death.

Step 1: Treatment & Lysis[3]

-

Seed:

HT-29 cells in 6-well plates. -

Design:

-

Lane 1: DMSO Control

-

Lane 2: TSZ (Necroptosis Control)

-

Lane 3: TSZ + NSA (2 µM)

-

Lane 4: TSZ + GSK'872 (RIPK3 inhibitor control)

-

-

Timeline: Pre-treat inhibitors (NSA/GSK) for 1 hour. Add TSZ. Harvest at 6–8 hours post-induction.

-

Expert Tip: Do not wait 24 hours. By then, Lane 2 (TSZ) cells will be lysed and proteins degraded. 6–8 hours captures the peak phosphorylation window.

-

-

Lysis: Wash cells 1x with ice-cold PBS. Lyse directly in 1x Laemmli Buffer (containing 1% SDS) or RIPA Buffer supplemented with:

-

Protease Inhibitor Cocktail (1x)

-

Phosphatase Inhibitor Cocktail (1x) (Critical: Sodium Orthovanadate/NaF).

-

Note: If using RIPA, sonicate samples (10s pulse) to shear DNA.

-

Step 2: Immunoblotting[3]

-

Run: Load 20–30 µg protein on a 10% SDS-PAGE gel.

-

Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF retains small phosphoproteins better).

-

Block: 5% BSA in TBST for 1 hour. (Avoid milk for phospho-antibodies).

-

Primary Antibodies:

-

Anti-pMLKL (S358) [Rabbit mAb]: 1:1000. Incubate Overnight at 4°C.

-

Anti-Total MLKL : 1:1000.

-

Anti-GAPDH/Actin : Loading control.

-

-

Detection: HRP-conjugated secondary antibodies + ECL.

Expected Results & Interpretation

| Condition | Cell Fate | p-MLKL (S358) Band | Explanation |

| Untreated | Live | Absent | Pathway inactive. |

| TSZ Only | Dead | Weak / Smear | Cells are dying; proteases may degrade p-MLKL. |

| TSZ + NSA | Live | Strong / Distinct | NSA blocks rupture; p-MLKL accumulates in cytosol. |

| TSZ + GSK'872 | Live | Absent | RIPK3 inhibited; no phosphorylation occurs. |

Protocol 3: MLKL Oligomerization Assay (Non-Reducing PAGE)

To prove NSA blocks the downstream step, you must visualize the lack of oligomers.

-

Harvest: Treat cells as in Protocol 2.

-

Non-Reducing Lysis: Lyse cells in a buffer containing 1% NP-40 (milder than RIPA) with protease/phosphatase inhibitors.

-

CRITICAL: Do NOT add DTT or

-Mercaptoethanol to the lysis buffer or loading dye. Reducing agents break the disulfide bonds holding the oligomers together.

-

-

Native/Non-Reducing PAGE:

-

Mix lysate with 4x Non-Reducing Sample Buffer.

-

Do NOT boil samples (heat can aggregate oligomers). Incubate at 37°C for 10 mins.

-

-

Blotting: Probe for Total MLKL.

-

Result:

-

TSZ Only: High molecular weight bands (>200 kDa) visible (Tetramers/Octamers).

-

TSZ + NSA: Only the Monomer band (~54 kDa) is visible.

-

Troubleshooting & Expert Tips

-

"I see p-MLKL in my NSA treated cells, did the drug fail?"

-